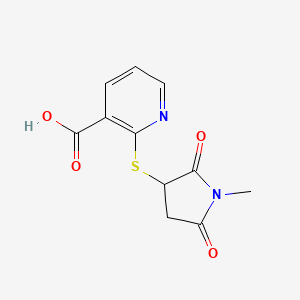

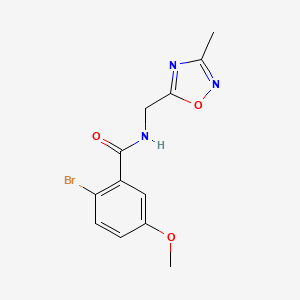

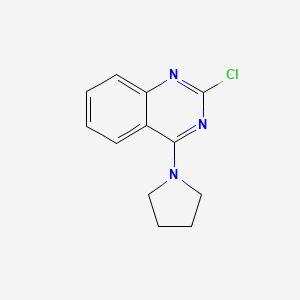

(2-Methoxypyridin-4-yl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to “(2-Methoxypyridin-4-yl)hydrazine” has been reported in the literature. For example, a study reported the synthesis of 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidine derivatives . The synthesis involved the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Chemical Reactions Analysis

In terms of chemical reactions, hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This process is desirable since it can be coupled with the hydrogen evolution reaction to simultaneously produce two valuable products (N2H4 and H2) in a single electrochemical device .Mecanismo De Acción

Target of Action

(2-Methoxypyridin-4-yl)hydrazine, also known as MP4H, is a chemical compound that has been the subject of much scientific research in recent years Therefore, it’s plausible that MP4H may interact with similar targets, such as the Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This suggests that MP4H might interact with its targets in a similar manner, leading to significant changes in the biological system.

Biochemical Pathways

For example, some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds might affect the biochemical pathways of the Leishmania and Plasmodium species, leading to their antileishmanial and antimalarial effects .

Result of Action

For instance, some hydrazine-coupled pyrazoles have demonstrated potent antileishmanial and antimalarial activities . This suggests that MP4H might have similar effects at the molecular and cellular levels.

Direcciones Futuras

The future directions of research on “(2-Methoxypyridin-4-yl)hydrazine” and related compounds seem promising. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This indicates that compounds like “(2-Methoxypyridin-4-yl)hydrazine” might be developed into novel anti-fibrotic drugs in the future .

Propiedades

IUPAC Name |

(2-methoxypyridin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-4-5(9-7)2-3-8-6/h2-4H,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQLILNOJXZFHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinyl-2-methoxypyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2792723.png)

![N-(2,6-dichlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2792724.png)

![N-(4-methoxyphenethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792725.png)

![6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792726.png)

![2-(4-Butoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2792736.png)

![Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2792737.png)